molecular formula C19H12ClNS B14320153 2-[2-(4-Chlorophenyl)ethenyl]naphtho[1,2-D][1,3]thiazole CAS No. 102912-65-2

2-[2-(4-Chlorophenyl)ethenyl]naphtho[1,2-D][1,3]thiazole

Cat. No.: B14320153
CAS No.: 102912-65-2
M. Wt: 321.8 g/mol
InChI Key: VWWMBYBEMLXPPH-UHFFFAOYSA-N
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Description

2-[2-(4-Chlorophenyl)ethenyl]naphtho[1,2-D][1,3]thiazole is a heterocyclic compound that features a thiazole ring fused with a naphthalene ring system. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Chlorophenyl)ethenyl]naphtho[1,2-D][1,3]thiazole typically involves the reaction of 4-chlorobenzaldehyde with 2-aminonaphthalene-1-thiol under basic conditions to form the corresponding Schiff base. This intermediate is then cyclized using a suitable cyclizing agent such as phosphorus oxychloride (POCl3) to yield the desired thiazole derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Chlorophenyl)ethenyl]naphtho[1,2-D][1,3]thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce hydroxy or amino derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[2-(4-Chlorophenyl)ethenyl]naphtho[1,2-D][1,3]thiazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or interfere with DNA replication in cancer cells. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(4-Chlorophenyl)ethenyl]naphtho[1,2-D][1,3]thiazole is unique due to its specific structural features, which confer distinct biological activities and potential applications. Its fused ring system and the presence of both aromatic and heterocyclic components make it a versatile compound for various research and industrial purposes.

Properties

CAS No.

102912-65-2

Molecular Formula

C19H12ClNS

Molecular Weight

321.8 g/mol

IUPAC Name

2-[2-(4-chlorophenyl)ethenyl]benzo[e][1,3]benzothiazole

InChI

InChI=1S/C19H12ClNS/c20-15-9-5-13(6-10-15)7-12-18-21-19-16-4-2-1-3-14(16)8-11-17(19)22-18/h1-12H

InChI Key

VWWMBYBEMLXPPH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2N=C(S3)C=CC4=CC=C(C=C4)Cl

Origin of Product

United States

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